

# Toxicological Profile of 2-(Thiocyanomethylthio)benzothiazole (TCMTB): An In-depth Technical Guide

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This technical guide provides a comprehensive overview of the toxicological data for 2-(thiocyanomethylthio)benzothiazole (TCMTB), a broad-spectrum biocide used in various industrial applications. The information is compiled from regulatory assessments, safety data sheets, and scientific literature to support research and development activities.

## Executive Summary

2-(Thiocyanomethylthio)benzothiazole (TCMTB) is a biocide with moderate acute oral toxicity and low acute dermal toxicity in mammalian models.<sup>[1]</sup> However, it is highly toxic upon inhalation and is a severe skin and eye irritant, as well as a dermal sensitizer.<sup>[1]</sup> Chronic exposure studies in animals have identified the liver and testes as potential target organs. TCMTB is highly toxic to aquatic organisms. This document presents a detailed summary of the available toxicological data, outlines the methodologies of key experimental studies, and visualizes the metabolic fate and a representative toxicological testing workflow.

## Quantitative Toxicological Data

The following tables summarize the key quantitative toxicological endpoints for TCMTB across different species and exposure routes.

**Table 1: Acute Mammalian Toxicity of TCMTB**

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	1590 mg/kg	Not Specified
LD50	Rabbit	Dermal	>5010 mg/kg	Not Specified
LC50	Rat	Inhalation	0.04 mg/L (4-hour)	Not Specified
Skin Irritation	Rabbit	Dermal	Corrosive	Not Specified
Eye Irritation	Rabbit	Ocular	Corrosive	Not Specified
Dermal Sensitization	Guinea Pig	Dermal	Sensitizer	Not Specified

**Table 2: Chronic and Sub-chronic Toxicity of TCMTB**

Study Duration	Species	Route	NOAEL	LOAEL	Effects Observed at LOAEL	Reference
90-day	Rat	Oral	10 mg/kg/day	30 mg/kg/day	Decreased body weight gain, liver effects	Not Specified
21-day	Rat	Dermal	< 25 mg/kg/day	25 mg/kg/day	Skin irritation, decreased body weight	Not Specified
2-Generation	Rat	Oral	30 mg/kg/day	100 mg/kg/day	Decreased pup body weight	Not Specified

**Table 3: Ecotoxicity of TCMTB**

Endpoint	Species	Duration	Value	Reference
LC50	Rainbow Trout	96-hour	0.15 mg/L	Not Specified
EC50	Daphnia magna	48-hour	0.25 mg/L	Not Specified
EC50	Green Algae	72-hour	0.03 mg/L	Not Specified

## Experimental Protocols

The toxicological studies for TCMTB have generally been conducted following internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

### Acute Oral Toxicity (Based on OECD Guideline 420: Fixed Dose Procedure)

The acute oral toxicity of TCMTB is typically determined using the Fixed Dose Procedure to reduce the number of animals required.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Methodology:

- **Animals:** Healthy, young adult rats (8-12 weeks old) of a single sex (typically females) are used.[\[4\]](#) Animals are acclimatized to laboratory conditions for at least 5 days.
- **Housing:** Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle.
- **Fasting:** Animals are fasted overnight prior to administration of the test substance.
- **Dose Administration:** TCMTB, dissolved in a suitable vehicle, is administered by oral gavage. A sighting study is first conducted with single animals to determine the appropriate starting dose for the main study. The main study uses a group of 5 animals per dose level.[\[3\]](#)[\[5\]](#)
- **Observation:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[\[3\]](#)
- **Necropsy:** All animals are subjected to a gross necropsy at the end of the study.

## Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

The potential of TCMTB to cause skin irritation and corrosion is assessed in albino rabbits.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

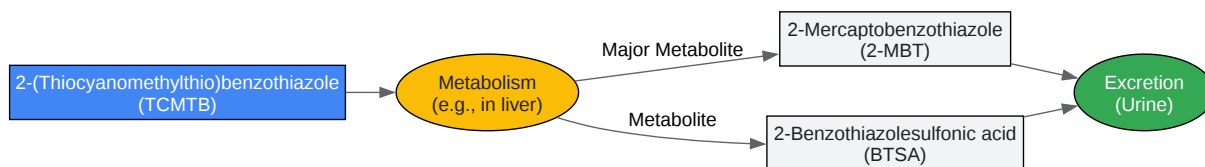
Methodology:

- Animals: Healthy, young adult albino rabbits are used.
- Test Area Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.
- Application: A 0.5 mL (if liquid) or 0.5 g (if solid) dose of TCMTB is applied to a small area (approximately 6 cm<sup>2</sup>) of the clipped skin and covered with a gauze patch and semi-occlusive dressing.[\[8\]](#)[\[9\]](#)
- Exposure: The exposure duration is typically 4 hours.[\[8\]](#)
- Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[\[9\]](#) The observation period may be extended to 14 days to assess the reversibility of the effects.[\[8\]](#)
- Scoring: Skin reactions are scored according to a standardized grading system.[\[9\]](#)

## Visualizations

### Metabolic Pathway of TCMTB

TCMTB undergoes metabolism in the body, primarily resulting in the formation of 2-mercaptobenzothiazole (2-MBT) and 2-benzothiazolesulfonic acid (BTSA).[\[1\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

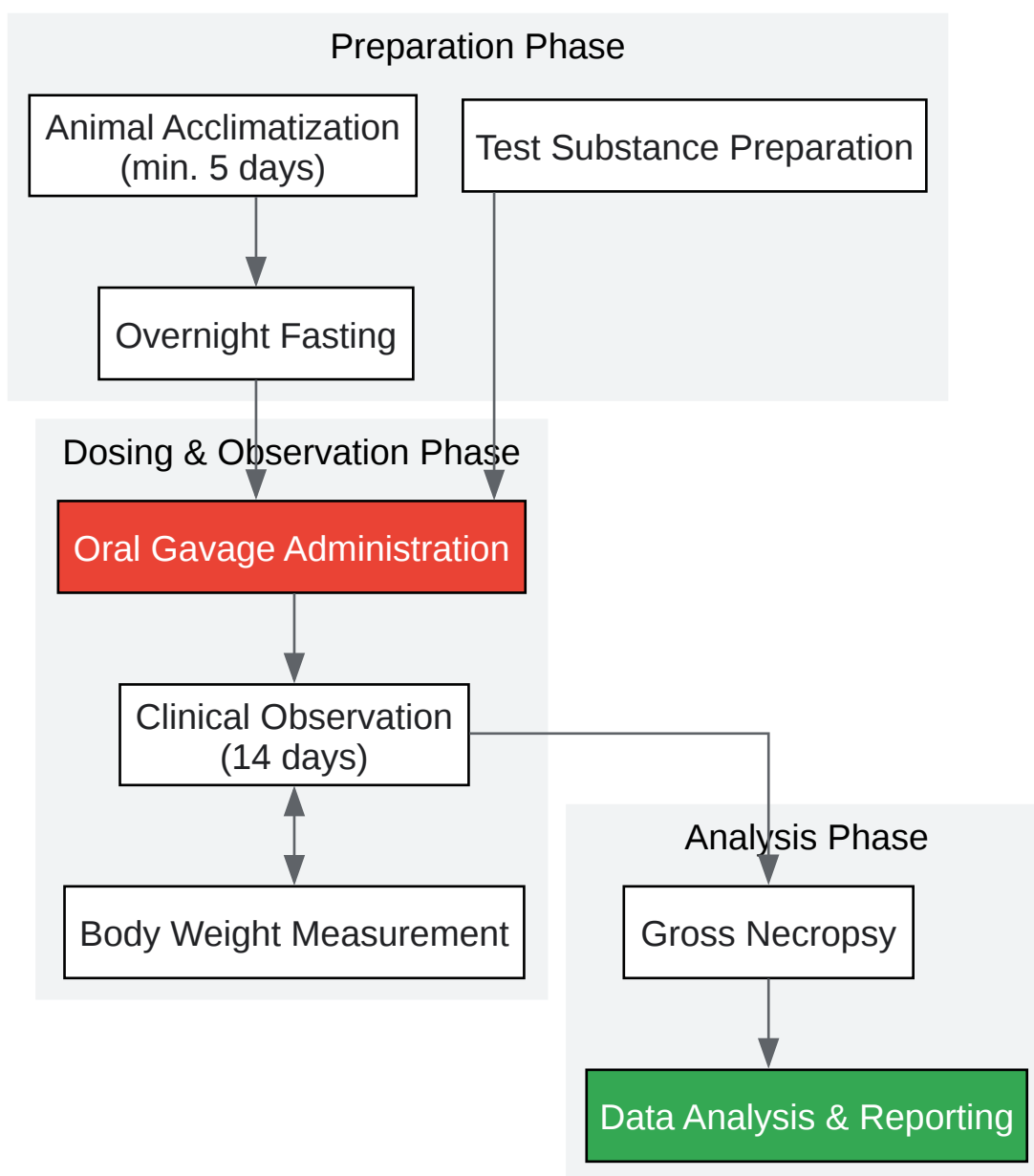


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Metabolic pathway of TCMTB.

## Generalized Experimental Workflow for Acute Oral Toxicity Testing

The following diagram illustrates a typical workflow for an acute oral toxicity study based on OECD guidelines.



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Generalized workflow for acute oral toxicity testing.

## Mechanism of Action

The biocidal activity of TCMTB is attributed to its ability to react with nucleophilic entities within microbial cells, leading to the disruption of essential cellular processes. It is also known to inhibit flavoenzymes involved in the tricarboxylic acid (TCA) cycle, thereby interfering with cellular respiration.[14]

## Conclusion

The toxicological data for TCMTB indicate a profile of moderate acute oral toxicity, low dermal toxicity, but high inhalation toxicity and significant irritation potential. Chronic exposure may lead to target organ effects. It is a potent biocide but also demonstrates high ecotoxicity, particularly to aquatic organisms. The information presented in this guide, including the summarized quantitative data and generalized experimental protocols, provides a valuable resource for professionals involved in the assessment and management of risks associated with this compound.

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